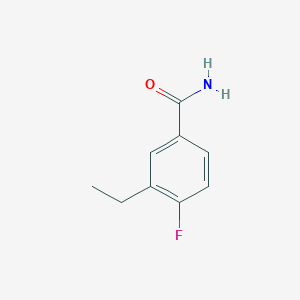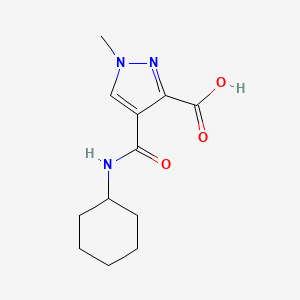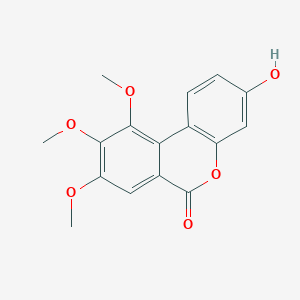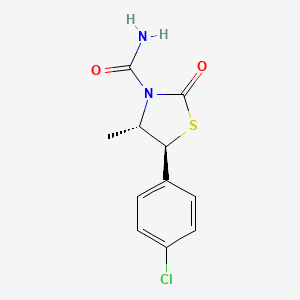
((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)-: is a synthetic fluorinated carbohydrate derivative. This compound is notable for its unique structure, which includes a gamma-lactone ring and two benzoate groups. It is primarily used in biochemical research, particularly in the study of carbohydrate metabolism and related biological processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)- typically involves multiple steps. One common method includes the fluorination of a suitable carbohydrate precursor, followed by lactonization and benzoate esterification. The reaction conditions often require the use of specific reagents such as fluorinating agents, catalysts, and solvents like dimethylformamide .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is usually obtained as a white to almost white powder or crystalline solid .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate groups.
Reduction: Reduction reactions may target the gamma-lactone ring, potentially opening it to form different derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce open-chain forms of the compound .
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated carbohydrates and nucleosides. It is also employed in studying reaction mechanisms involving fluorinated compounds .
Biology: In biological research, the compound is used to investigate carbohydrate metabolism and enzyme interactions. Its fluorinated nature makes it a valuable tool for tracing metabolic pathways .
Medicine: The compound’s unique structure may offer advantages in drug design .
Industry: Industrial applications are primarily in the field of chemical synthesis, where the compound serves as an intermediate in the production of various fluorinated chemicals .
作用機序
The mechanism by which D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)- exerts its effects involves its interaction with specific enzymes and metabolic pathways. The fluorine atom in the compound can influence enzyme activity, potentially inhibiting or modifying the function of carbohydrate-processing enzymes. This interaction can alter metabolic pathways, making the compound a useful tool in biochemical research .
類似化合物との比較
- 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid gamma-lactone 3,5-dibenzoate
- 3,5-Di-O-p-chlorobenzoyl-2-deoxy-2-fluoro-2-C-methyl-D-ribofurano-1,4-lactone
- Beta-D-erythro-pentofuranose, 2-deoxy-2-fluoro-2-methyl-, 3,5-bis (4-chlorobenzoate)
Uniqueness: The uniqueness of D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)- lies in its specific structural features, such as the gamma-lactone ring and the presence of both fluorine and benzoate groups. These features confer distinct chemical properties and reactivity, making it valuable in various research applications .
特性
分子式 |
C20H17FO6 |
|---|---|
分子量 |
372.3 g/mol |
IUPAC名 |
[(2R,3R,4S)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H17FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15-,16-,20+/m1/s1 |
InChIキー |
OUKYMZJNLWKCSO-QINHECLXSA-N |
異性体SMILES |
C[C@@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
正規SMILES |
CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
![5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)
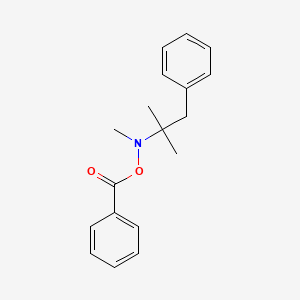
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol;hydrochloride](/img/structure/B15295319.png)
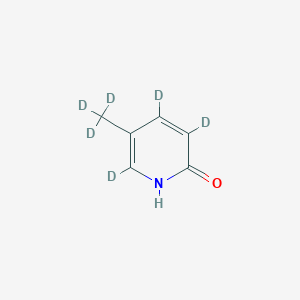


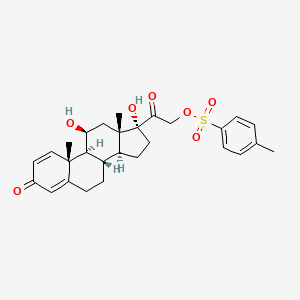
![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)
